1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
CAS No.: 2034604-27-6
Cat. No.: VC4354815
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034604-27-6 |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.378 |
| IUPAC Name | 1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C19H19N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2 |
| Standard InChI Key | MVQZESIWOXLULL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates three distinct moieties:
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A piperidine ring (C₅H₁₁N) substituted at the 4-position.
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An imidazolidine-2,4-dione (hydantoin) scaffold linked to a phenyl group.
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A furan-3-carbonyl group attached to the piperidine nitrogen .
The stereoelectronic interplay between these components is critical for its potential interactions with biological targets. X-ray crystallography data are unavailable, but computational models predict a twisted conformation due to steric hindrance between the phenyl and furan groups .
Table 1: Molecular Descriptors
Synthetic Pathways
Retrosynthetic Analysis
The synthesis likely involves sequential coupling of three building blocks:
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Piperidin-4-amine as the central scaffold.
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Furan-3-carbonyl chloride for N-acylation.
Stepwise Synthesis
While no explicit protocol exists for this compound, analogous routes suggest:
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Acylation of Piperidine: Reacting piperidin-4-amine with furan-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base yields 1-(furan-3-carbonyl)piperidin-4-amine .
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Hydantoin Formation: Condensation of the intermediate with phenyl isocyanate under basic conditions forms the imidazolidine-2,4-dione ring .
Key Reaction Conditions
Physicochemical Properties
Experimental Data Gaps
Publicly available data lack measurements for:
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Melting/boiling points
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Solubility in common solvents
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Partition coefficient (LogP)
Predicted Properties
Computational models estimate:
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Aqueous Solubility: <1 mg/mL due to the hydrophobic phenyl and furan groups .
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Stability: Susceptible to hydrolysis at extreme pH, given the hydantoin ring’s lactam bonds .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Low yields in hydantoin cyclization (~30% in analogous reactions) .
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Racemization at the piperidine chiral center during acylation .
Biological Profiling
Priority assays should evaluate:
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Cytotoxicity (MTT assay)
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COX-1/COX-2 inhibition
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Blood-brain barrier permeability (PAMPA)
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